molecular formula C24H19N3O5 B12468470 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide

Cat. No.: B12468470
M. Wt: 429.4 g/mol
InChI Key: UTCAVOOSNXAPSO-UHFFFAOYSA-N
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Description

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a nitrophenyl group, and a dioxooctahydro-ethenocyclopropa-isoindol moiety

Preparation Methods

The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide involves multiple steps, including the formation of the dioxooctahydro-ethenocyclopropa-isoindol core and the subsequent attachment of the benzamide and nitrophenyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions depend on the desired transformation and the stability of the compound under those conditions. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide stands out due to its unique structural features and potential applications. Similar compounds may include other benzamide derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which can be leveraged in various scientific and industrial applications.

References

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C24H19N3O5/c28-22(25-13-2-1-3-15(10-13)27(31)32)12-4-6-14(7-5-12)26-23(29)20-16-8-9-17(19-11-18(16)19)21(20)24(26)30/h1-10,16-21H,11H2,(H,25,28)

InChI Key

UTCAVOOSNXAPSO-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NC6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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